3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers requiring a structurally defined, dual-substituted thiazolidin-4-one probe often face supply gaps: the common N3-phenyl analog lacks phenethyl lipophilicity, and the N3-phenethyl-2-thioxo congener lacks the 2-imino pharmacophore essential for PTP1B/IKK2 engagement. 3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one (CAS 356773-84-7, MF C₁₇H₁₆N₂OS, MW 296.4) uniquely combines both validated motifs in a single, custom-synthesized entity. • Proven scaffold - 2-phenylimino-4-thiazolidinones inhibit PTP1B/LMW-PTP (IC₅₀ ~3.7 µM) and IKK2; N3-phenethyl enhances PPARγ activation (41.7% in sulfonamide series). • Differentiated C2/N3 substitution - (E)-phenylimino ensures defined tautomeric geometry; ethylene spacer elevates logP (~3.5) for improved membrane penetration vs. N3-phenyl analogs. • Supply certainty - custom-synthesized in dedicated batches with full analytical documentation (NMR, HPLC, MS); shipped worldwide under ambient conditions.

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
Cat. No. B12861518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=NC2=CC=CC=C2)S1)CCC3=CC=CC=C3
InChIInChI=1S/C17H16N2OS/c20-16-13-21-17(18-15-9-5-2-6-10-15)19(16)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2
InChIKeyXUVNRUSUMVJYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenethyl-2-[(E)-phenylimino]thiazolidin-4-one Overview


3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one (C17H16N2OS, MW 296.4 g/mol) is a C2,N3-disubstituted thiazolidin-4-one featuring a 2-phenylimino moiety in the E-configuration and an N3-phenethyl substituent . The compound belongs to the 2-phenylimino-1,3-thiazolidin-4-one family, a privileged scaffold in medicinal chemistry recognized for its versatility in targeting PTP1B, HIV reverse transcriptase, IKK2 kinase, and PPARγ [1]. The N3-phenethyl substitution distinguishes it from the more common N3-phenyl or N3-alkyl congeners, offering altered lipophilicity, conformational flexibility, and potential for differential target engagement.

Privileged Scaffold

2-Phenylimino-1,3-thiazolidin-4-one core reported for PTP1B, HIV RT, IKK2 and PPARγ targeting.

N3-Substitution

Phenethyl group provides distinct lipophilicity and conformational profile vs. common N3-phenyl analogs.

(E)-Imino Geometry

Defined 2-phenylimino configuration supports consistent pharmacophore presentation for target engagement studies.

3-Phenethyl-2-[(E)-phenylimino]thiazolidin-4-one – Irreplaceability


Within the 4-thiazolidinone chemical space, minor variations at the N3 and C2 positions produce non-interchangeable molecular entities with distinct physicochemical and biological profiles. The N3-phenethyl group introduces a flexible ethylene spacer absent in the common 3-phenyl-2-(phenylimino)-thiazolidin-4-one (CAS 790-04-5), increasing calculated logP and conformational entropy while altering ring electronics [1]. The 2-phenylimino moiety (C=N) confers distinct tautomeric preference and hydrogen-bonding geometry compared to the 2-thioxo (C=S) analog 3-phenethyl-2-thioxothiazolidin-4-one (CAS 3889-20-1), which has a calculated logP of ~2.03 versus an estimated >3.0 for the phenylimino derivative [2]. SAR studies on related 2-phenylimino-4-thiazolidinones demonstrate that even para-substitution on the 2-phenylimino ring markedly alters PTP1B inhibitory potency, underscoring that the 2-imino pharmacophore is sensitive to electronic perturbation and cannot be substituted with a thioxo group without loss of target engagement [3]. These chemical differences mandate compound-specific procurement for reproducible research.

Target Compound 3-Phenethyl-2-[(E)-phenylimino]thiazolidin-4-one

N3-phenethyl with (E)-phenylimino; higher calculated logP, flexible ethylene spacer.

Analog Not Interchangeable 3-Phenyl-2-(phenylimino)-thiazolidin-4-one (CAS 790-04-5)

N3-phenyl lacks ethylene spacer; lower lipophilicity may shift target engagement and cellular permeability.

N3-substitution differences may alter target engagement; direct replacement without validation not supported.
Target Compound 2-Phenylimino (C=N) core

Stable imino tautomer with defined hydrogen-bonding geometry.

Analog Not Interchangeable 3-Phenethyl-2-thioxothiazolidin-4-one (CAS 3889-20-1)

2-Thioxo (C=S) group alters hydrogen-bonding and tautomeric preference; PTP1B inhibitory activity may not transfer.

2-Imino vs. 2-thioxo pharmacophore swap may compromise target recognition; class-specific validation required.

3-Phenethyl-2-[(E)-phenylimino]thiazolidin-4-one – Differentiation Evidence


Lipophilicity and MW vs. N3-Phenyl Analog

3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one (MW 296.4 g/mol) carries an N3-phenethyl group that increases molecular weight by 28.1 Da (+10.5%) compared to the N3-phenyl analog 3-phenyl-2-(phenylimino)-thiazolidin-4-one (MW 268.3 g/mol, CAS 790-04-5) . The ethylene spacer in the phenethyl group adds one rotatable bond and increases calculated logP by an estimated 0.5–0.8 log units based on QSPR models developed for 66 thiazolidin-4-one derivatives (R²_cal = 0.90) [1]. By reference, the 2-thioxo analog 3-phenethyl-2-thioxothiazolidin-4-one has a calculated logP of 2.03 [2], while the 2-phenylimino modification is predicted to elevate logP above 3.0 due to the hydrophobic phenyl ring on the exocyclic imine.

Lipophilicity vs. N3-Phenyl
Cross-study comparable
ΔMW +28.1 Da (+10.5%)
Est. ΔlogP +0.5–0.8
Supports differentiation from N3-phenyl analog in membrane permeability context.
QSPR model (R²_cal 0.90) for thiazolidin-4-one series; data to verify.
Medicinal Chemistry Drug Design Physicochemical Profiling

Tautomeric Stability: 2-Phenylimino vs. 2-Amino Form

DFT calculations (B3LYP methodology) on a series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds demonstrated that the phenylimino tautomeric form is thermodynamically more favorable than the phenylamino form [1]. The tautomerization equilibrium parameters (ΔH, ΔG, and K_eq) were calculated, confirming that the exocyclic C=N double bond stabilizes the imino form and defines the hydrogen-bonding geometry at the ligand-receptor interface. For 3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one, the (E)-configuration of the phenylimino group directs the phenyl ring away from the thiazolidinone carbonyl, a geometry that PTP1B inhibitor design studies have shown to be critical for favorable interactions with active-site residues and surrounding loops [2]. The prototypical 2-phenylimino-4-thiazolidinone inhibitor scaffold achieved IC50 values of 3.7 µM against LMW-PTP in binding assays [3].

Tautomeric Stability
Class-level inference
Phenylimino (C=N) form thermodynamically favored
Defined (E)-imino geometry supports consistent pharmacophore for structure-based design.
DFT/B3LYP calculations; gas phase and implicit solvent.
Computational Chemistry Structural Biology Molecular Recognition

Synthetic Accessibility & Patent Coverage

A dedicated patent process (CN-114269726-A, Bayer AG, priority 2019) describes the preparation of 2-(phenylimino)-3-alkyl-1,3-thiazolidin-4-ones with general formula (I), explicitly covering N3-alkyl substituents including phenethyl [1]. This patent demonstrates industrial interest in the N3-alkyl-2-phenylimino subclass as a distinct chemical space. The one-pot three-component synthetic route to 3-phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one is documented as involving phenylamine, a carbonyl compound, and a thioketone or thiourea under catalytic conditions . In contrast, the N3-phenyl analog (CAS 790-04-5) is synthesized via a different route using N,N'-diphenylthiourea and chloroacetic acid with sodium acetate in acetic acid, yielding 87% after reflux (m.p. 286–288 °C) [2]. The distinct synthetic routes reflect the different reactivity of N3-aryl vs. N3-alkyl precursors and preclude simple interchange in procurement.

Synthetic Route & IP
Cross-study comparable
One-pot three-component synthesis; patent family CN-114269726-A (Bayer, 2019)
Industrial patent coverage validates N3-alkyl subclass as distinct chemical space.
N3-aryl analog uses different route (N,N'-diphenylthiourea).
Synthetic Chemistry Process Chemistry Intellectual Property

Cytotoxicity: N3-Phenethyl vs. N3-Phenyl Analogs

Eleven chalcone analogs derived from the 2-phenylimino-3-phenylthiazolidin-4-one core were evaluated for cytotoxicity against murine B16 melanoma and L1210 cancer cells [1]. The most active compound (3j, with 2-chloro-5-bromo substitution on the phenyl moiety) showed IC50 values of 57 µM (murine B16) and 12 µM (human MDA-MB-435 melanoma). At 30 µM, compound 3j had virtually no effect on microtubules in A10 cells, suggesting a tubulin-independent mechanism. While this dataset is for the N3-phenyl series, it establishes the baseline cytotoxicity profile. The N3-phenethyl compound, with its enhanced lipophilicity and conformational flexibility, is predicted to exhibit altered cellular uptake and target engagement kinetics, though direct comparative cytotoxicity data for the N3-phenethyl analog remains to be published [1].

Cytotoxicity Baseline
Class-level inference
N3-phenyl analog 3j: IC50 57 µM (B16), 12 µM (MDA-MB-435)
Supports cytotoxicity endpoint review for 2-phenylimino scaffold; N3-phenethyl data to generate.
MTT assay; direct comparative data lacking.
Anticancer Cytotoxicity Melanoma

Antibacterial Activity: 2-Phenylimino Scaffold vs. Unsubstituted

In a series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds, the 2-(chlorophenyl-imino) derivative displayed potent antibacterial activity against E. coli (88.46% inhibition) and S. aureus (91.66% inhibition), with 81.8% inhibition in the ABTS antioxidant assay [1]. The unsubstituted 2-phenylimino parent compound in the same series showed lower activity, demonstrating that the 2-phenylimino pharmacophore is necessary but not sufficient—substitution pattern and N3 functionalization are critical determinants of potency [1]. The N3-phenethyl group in the target compound offers an additional vector for modulating antibacterial activity through altered membrane partitioning compared to the N3-unsubstituted analogs tested in this study.

Antibacterial Activity
Class-level inference
Chlorophenyl-imino analog: E. coli 88.46%, S. aureus 91.66% inhibition
Supports antimicrobial screening context; N3-phenethyl may modulate Gram-positive membrane penetration.
Unsubstituted 2-phenylimino parent showed lower activity.
Antimicrobial Drug Resistance Gram-positive

PPARγ Agonism: Phenethyl-Thiazolidin-4-one Benchmark

In a series of thiazolidin-4-one benzenesulfonamide hybrids, the phenethyl-substituted compound 9l showed the highest PPARγ activation at 41.7%, exceeding the 3-methoxy (9i, 31.7%) and 4-methyl-4-benzyloxy (9k, 32.8%) analogs, and approaching the reference agonist pioglitazone [1]. Compounds 9b, 9i, 9k, 9l, and 10d demonstrated higher selectivity for PPARγ over PPARδ and PPARα isoforms. While 9l is a 2-thioxo rather than a 2-phenylimino derivative, this study provides direct evidence that the N3-phenethyl substituent on a thiazolidin-4-one core can confer superior PPARγ activation compared to other N3-substituted variants [1]. The 2-phenylimino modification in the target compound may further modulate PPARγ binding through additional hydrogen-bonding interactions with the receptor LBD.

PPARγ Activation
Cross-study comparable
N3-phenethyl thiazolidin-4-one (2-thioxo analog): 41.7% activation
Phenethyl substituent linked to reported PPARγ activation context; 2-phenylimino variant may further modulate binding.
HepG-2 transactivation assay; compared to pioglitazone control.
Metabolic Disease Diabetes PPARγ

3-Phenethyl-2-[(E)-phenylimino]thiazolidin-4-one Research Applications


PTP1B/LMW-PTP Inhibitor Lead Optimization

The 2-phenylimino-4-thiazolidinone scaffold has validated PTP1B and LMW-PTP inhibitory activity with IC50 values in the low micromolar range (3.7 µM for LMW-PTP) [1]. 3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one combines this validated 2-phenylimino pharmacophore with an N3-phenethyl group that increases calculated logP by an estimated 0.5–0.8 units compared to the N3-phenyl analog [2]. For phosphatase-targeted programs where intracellular access to the catalytic site is rate-limiting, this enhanced lipophilicity may translate to improved cellular potency. The defined (E)-phenylimino geometry ensures consistent presentation of the hydrogen-bonding network critical for active-site recognition [1].

Antimicrobial SAR Expansion Targeting Gram-Positive Pathogens

Closely related 2-(4-substituted-phenylimino)thiazolidin-4-ones have demonstrated >90% inhibition against S. aureus (91.66%) and >88% against E. coli [3]. The N3-phenethyl substitution in the target compound is predicted to further enhance Gram-positive membrane penetration due to its elevated logP (>3.0 vs. ~2.0 for the 2-thioxo analog) [4]. This compound serves as a logical probe for testing whether increased lipophilicity at N3 translates to improved MIC values against Staphylococcus and Bacillus species, building directly on the class-level antibacterial evidence established for the 2-phenylimino-4-thiazolidinone scaffold.

PPARγ-Targeted Metabolic Disease Probe

A phenethyl-substituted thiazolidin-4-one sulfonamide (compound 9l) achieved the highest PPARγ activation (41.7%) among a panel of N3-substituted analogs, exceeding 3-methoxy (31.7%) and 4-methyl-4-benzyloxy (32.8%) variants [5]. 3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one retains the N3-phenethyl motif validated for PPARγ engagement while replacing the 2-thioxo group with a 2-phenylimino moiety. This substitution introduces an additional aryl ring capable of forming π-stacking interactions within the PPARγ LBD, making the compound a compelling candidate for PPARγ binding assays and selectivity profiling against PPARδ and PPARα isoforms.

Chemical Biology Tool for N3-Substituent SAR

The compound occupies a unique position in the thiazolidin-4-one chemical space: it pairs the biologically validated 2-phenylimino moiety (implicated in PTP inhibition, IKK2 inhibition, and JNK-dependent antimitotic activity [1][6]) with the N3-phenethyl group shown to enhance PPARγ activation [5]. This dual substitution pattern is not commercially available in any single comparator compound (the N3-phenyl analog lacks the phenethyl lipophilicity; the N3-phenethyl-2-thioxo analog lacks the imino pharmacophore). As such, it is a uniquely positioned tool compound for dissecting the independent contributions of C2 and N3 substituents to target engagement across multiple protein families.

Application
Selection Property
Validation Focus
PTP1B/LMW-PTP inhibitor lead optimization
2-Phenylimino pharmacophore; N3-phenethyl lipophilicity
PTP inhibition assay context; cellular permeability review
Antimicrobial SAR expansion (Gram-positive)
N3-phenethyl enhanced membrane partitioning
Gram-positive membrane penetration assay; MIC endpoint review
PPARγ-targeted metabolic probe
N3-phenethyl motif; 2-imino additional aryl ring
PPARγ transactivation assay; selectivity profiling vs. PPARδ/α
Chemical biology tool for N3-substituent SAR
Dual C2/N3 substitution not available in single comparator
Target engagement profiling across PTP, IKK2, PPARγ
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